molecular formula C14H19N3S B8612383 2-(Methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile

2-(Methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile

Cat. No. B8612383
M. Wt: 261.39 g/mol
InChI Key: VGFMACKERBURQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile is a useful research compound. Its molecular formula is C14H19N3S and its molecular weight is 261.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile

InChI

InChI=1S/C14H19N3S/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3

InChI Key

VGFMACKERBURQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CCN2CCNCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[2-(4-cyano-3-fluorophenyl)ethyl]piperazine-1-carboxylate (440 mg, 1.32 mmol) in 10 mL of DMF was dropped NaSMe (0.66 mL, 1.8 mmol, 21% in water). The mixture was stirred at 70° C. for 3 hours. The reaction was diluted with 40 mL of EtOAc and 40 mL water. The organic layer was dried over anhydrous sodium sulfate and concentrated. The residue was purified with prep-TLC to give tert-butyl 4-{2-[4-cyano-3-(methylthio)phenyl]ethyl}piperazine-1-carboxylate (250 mg, 52% yield). MS: m/e 362 (M+1)+. To a solution of tert-butyl4-{2-[4-cyano-3-(methylthio)phenyl]ethyl}piperazine-1-carboxylate (250 mg, 0.69 mmol) in 5 mL of DCM was added 5 mL of TFA was stirred at room temperature for 1 hours, and the reaction was concentrated. The residue was diluted with 30 mL of aq. NaHCO3 and 30 mL of DCM: MeOH (v/v=10/1). The organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated to afford 2-(methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile.
Name
tert-butyl4-{2-[4-cyano-3-(methylthio)phenyl]ethyl}piperazine-1-carboxylate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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